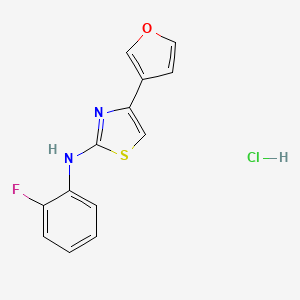![molecular formula C8H9F4N3O2S B2686719 N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride CAS No. 2411287-58-4](/img/structure/B2686719.png)
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a sulfonamide-based inhibitor that has been widely used in biochemistry and pharmacology. Its molecular formula is C10H10F3N4O2S, and its molecular weight is 328.28 g/mol.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride involves the binding of the compound to the active site of the target enzyme or receptor. The sulfonamide group of N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride interacts with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of the enzyme. Similarly, the pyrimidine ring of N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride interacts with the binding pocket of the P2X7 receptor, leading to the inhibition of its activity.
Biochemical and Physiological Effects
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrases by N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the blood. Inhibition of fatty acid amide hydrolase by N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride can lead to an increase in the concentration of endocannabinoids, which are known to have analgesic and anti-inflammatory effects. Inhibition of the P2X7 receptor by N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride can lead to a decrease in the release of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride in lab experiments is its high potency and specificity for the target enzyme or receptor. N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride has been shown to be effective at inhibiting carbonic anhydrases and P2X7 receptors at concentrations as low as 1-10 nM. However, one limitation of using N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride is its relatively low solubility in aqueous solutions, which can make it difficult to prepare stock solutions at high concentrations.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride. One area of interest is the development of N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride analogs with improved solubility and potency. Another area of interest is the identification of new targets for N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride, particularly in the field of cancer research. N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer therapy. Finally, N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride could be used as a tool for studying the physiological and pathological roles of carbonic anhydrases, fatty acid amide hydrolase, and P2X7 receptors in vivo.
Métodos De Síntesis
The synthesis of N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride involves the reaction of 2-(4-trifluoromethylpyrimidin-2-yl)ethanamine with sulfuryl fluoride. The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydroxide, and an organic solvent, such as acetonitrile or dimethylformamide. The yield of the reaction is typically around 50-60%, and the purity of the product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride has been used extensively in scientific research as an inhibitor of various enzymes and receptors. It is particularly effective in inhibiting carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride has also been shown to inhibit the activity of fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids. In addition, N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride has been used as an inhibitor of the P2X7 receptor, which is involved in the regulation of immune responses.
Propiedades
IUPAC Name |
N-methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F4N3O2S/c1-15(18(12,16)17)5-3-7-13-4-2-6(14-7)8(9,10)11/h2,4H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGPXZJGCCLBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CC(=N1)C(F)(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


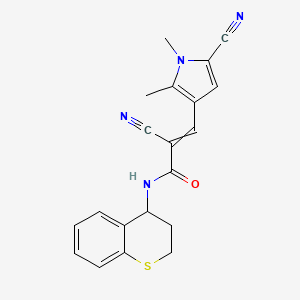
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2686642.png)
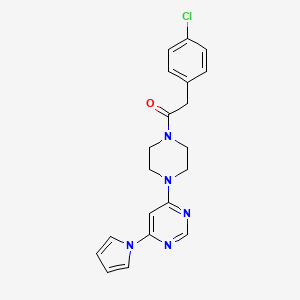
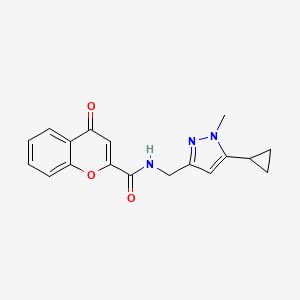
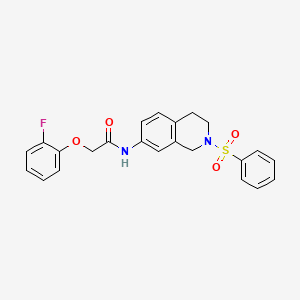
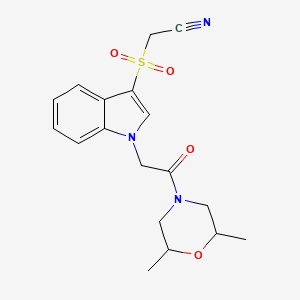
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)
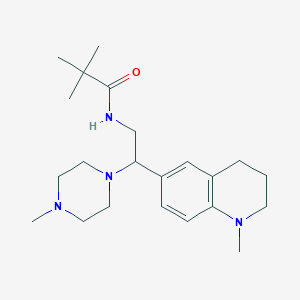
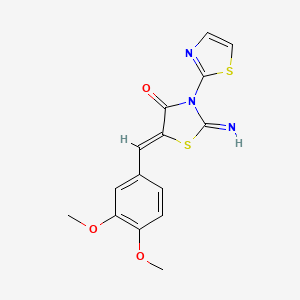
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)
![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)
